molecular formula C25H21N3O3 B12189078 2,2-diphenyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide

2,2-diphenyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide

Cat. No.: B12189078
M. Wt: 411.5 g/mol
InChI Key: KNRXCKIVVJEEHT-UHFFFAOYSA-N
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Description

2,2-diphenyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide is a complex organic compound that features a unique structure combining diphenyl groups, an oxadiazole ring, and a prop-2-en-1-yloxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 2,2-diphenylacetic acid with 4-(prop-2-en-1-yloxy)benzohydrazide, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .

Scientific Research Applications

2,2-diphenyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and diphenylacetamide analogs. Examples include:

  • 2,2-diphenyl-N-{4-[4-(methoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide
  • 2,2-diphenyl-N-{4-[4-(ethoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide.

Uniqueness

What sets 2,2-diphenyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide apart is its unique combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H21N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

2,2-diphenyl-N-[4-(4-prop-2-enoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C25H21N3O3/c1-2-17-30-21-15-13-20(14-16-21)23-24(28-31-27-23)26-25(29)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-16,22H,1,17H2,(H,26,28,29)

InChI Key

KNRXCKIVVJEEHT-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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